Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- is a chemical compound with the molecular formula C11H12BrN5. It is characterized by the presence of a bromophenyl group and a tetrazole ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- typically involves the reaction of 4-bromobenzylamine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethenamine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- involves its interaction with specific molecular targets. The bromophenyl group and tetrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-
- Ethenamine, 2-[1-(4-fluorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-
- Ethenamine, 2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-
Uniqueness
Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
CAS No. |
125037-79-8 |
---|---|
Molecular Formula |
C11H12BrN5 |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)tetrazol-5-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C11H12BrN5/c1-16(2)8-7-11-13-14-15-17(11)10-5-3-9(12)4-6-10/h3-8H,1-2H3 |
InChI Key |
VBTXQBLCCBZNKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=NN=NN1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.